molecular formula C14H18ClN3OS2 B12638523 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride

Cat. No.: B12638523
M. Wt: 343.9 g/mol
InChI Key: GWMURCJOLHZMHU-UHFFFAOYSA-N
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Description

This compound is a hydrochloride salt featuring a benzothiazole ring linked via a sulfanyl group to an ethanone moiety, which is further connected to a 4-methylpiperazine ring. The benzothiazole moiety is a heterocyclic aromatic system known for its role in medicinal chemistry, particularly in antimicrobial and enzyme-inhibitory applications . The 4-methylpiperazine group enhances solubility and bioavailability, while the hydrochloride salt improves crystallinity and stability.

Properties

Molecular Formula

C14H18ClN3OS2

Molecular Weight

343.9 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride

InChI

InChI=1S/C14H17N3OS2.ClH/c1-16-6-8-17(9-7-16)13(18)10-19-14-15-11-4-2-3-5-12(11)20-14;/h2-5H,6-10H2,1H3;1H

InChI Key

GWMURCJOLHZMHU-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3S2.Cl

Origin of Product

United States

Biological Activity

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride is a member of the benzothiazole family, known for its diverse biological activities. This article focuses on its chemical properties, synthesis, and various biological activities, including anti-cancer, antimicrobial, and neuroprotective effects.

  • Molecular Formula : C14H18ClN3OS2
  • Molecular Weight : 343.9 g/mol
  • CAS Number : 1046757-48-5

The compound's structure features a benzothiazole ring, which is often associated with significant pharmacological properties. The presence of a piperazine moiety enhances its bioactivity by improving solubility and receptor binding.

Synthesis

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-methylpiperazin-1-yl)ethanone typically involves the reaction of benzothiazole derivatives with piperazine under controlled conditions. The detailed synthetic pathway remains proprietary but generally follows established methods for creating benzothiazole-based compounds.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of benzothiazole have shown promising activity against various cancer cell lines. In vitro assays demonstrated that compounds similar to 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-methylpiperazin-1-yl)ethanone exhibit cytotoxic effects on colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values ranging from 6.2 µM to 43.4 µM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Benzothiazole derivatives are known to possess antibacterial and antifungal activities. In one study, related compounds were tested against pathogenic bacterial strains and exhibited significant inhibition compared to standard antibiotics like chloramphenicol .

Neuroprotective Effects

Research indicates that compounds containing the benzothiazole structure can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. Compounds similar to this one showed AChE inhibition with IC50 values comparable to donepezil, a standard treatment for Alzheimer's disease . This suggests potential therapeutic applications in neuroprotection.

Case Studies

Several case studies have documented the biological activity of benzothiazole derivatives:

  • Study on Anticancer Activity :
    • Researchers synthesized a series of benzothiazole derivatives and tested their effects on various cancer cell lines.
    • Results indicated that specific modifications to the benzothiazole structure significantly enhanced anticancer activity.
  • Antimicrobial Efficacy :
    • A comparative study involving multiple benzothiazole compounds demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
    • The study concluded that modifications in the side chains could optimize efficacy against specific pathogens.
  • Neuroprotective Studies :
    • In vitro studies assessed the ability of benzothiazole derivatives to cross the blood-brain barrier.
    • Results showed promising permeability alongside AChE inhibition, suggesting potential for treating neurodegenerative disorders.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in various therapeutic areas, particularly due to its structural features that allow for interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of benzothiazole derivatives, including 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride. For instance, research indicates that compounds with benzothiazole moieties exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Activity Reference
Staphylococcus aureusModerate
Escherichia coliStrong
Bacillus subtilisWeak

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent.

Materials Science

The unique structural characteristics of 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride also lend themselves to applications in materials science.

Optical Materials

Research has explored the use of benzothiazole derivatives in optical applications due to their ability to form stable complexes with metal ions, which can enhance luminescence properties. These materials are being studied for potential use in light-emitting devices and sensors.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization is often performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the structure and purity.

Synthesis Overview

A general synthetic route involves the following steps:

  • Formation of Benzothiazole Derivative : Reacting appropriate thioketones with amines.
  • Piperazine Substitution : Introducing the piperazine moiety through nucleophilic substitution.
  • Hydrochloride Salt Formation : Converting the free base into its hydrochloride form for enhanced solubility.

Case Study 1: Antibacterial Evaluation

A study evaluated the antibacterial efficacy of various benzothiazole derivatives, including 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride against clinical strains of bacteria. The results indicated a promising antibacterial profile, warranting further investigation into structure-activity relationships (SAR).

Case Study 2: Optical Properties

Another research project focused on the optical properties of this compound when doped into polymer matrices. The findings revealed enhanced fluorescence characteristics, suggesting potential applications in optoelectronic devices.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

A. Heterocyclic Modifications

  • Benzothiazole vs. Oxadiazole: describes 1,3,4-oxadiazole derivatives with anti-inflammatory and analgesic properties.
  • Benzothiazole vs. Imidazolidine : The compound in (CAS 914349-78-3) replaces the 4-methylpiperazine with a phenylsulfonyl-imidazolidine group. This modification introduces steric bulk and sulfone functionality, which may affect receptor binding or metabolic stability .

B. Piperazine Substituent Variations

  • 4-Methylpiperazine vs. 4-Benzylpiperazine: highlights 2-(4-benzylpiperazin-1-yl)ethanone derivatives as acetylcholinesterase inhibitors.
  • 4-Methylpiperazine vs. Unsubstituted Piperazine: lists a related compound (CAS 1219968-12-3) with a methylamino group instead of benzothiazole-sulfanyl. The absence of the benzothiazole reduces molecular weight and may simplify synthesis but limits aromatic interactions in target binding .

C. Functional Group Additions

  • Oxime Hydrochloride: describes a compound with a phenylthiophenyl-oxime group.
Pharmacological and Physicochemical Properties
Compound Name Key Structural Features Molecular Formula Pharmacological Activity Reference
Target Compound Benzothiazole-sulfanyl, 4-methylpiperazine Not explicitly provided Inferred enzyme inhibition
2-(4-Benzylpiperazin-1-yl)ethanone Hydrochloride 4-Benzylpiperazine, ethanone C₁₉H₂₃ClN₂O Acetylcholinesterase inhibition
(Z)-2-(4-Methylpiperazin-1-yl)-1-(4-phenylthiophenyl)ethanone oxime HCl Oxime, phenylthiophenyl C₁₉H₂₃ClN₃OS Not specified (structural analog)
2-(Methylamino)-1-(4-methylpiperazin-1-yl)ethanone HCl Methylamino, 4-methylpiperazine C₈H₁₈ClN₃O Not specified (simplified derivative)

Key Observations :

  • Electron-Donating/Withdrawing Effects: emphasizes that electron-withdrawing groups (e.g., Cl, NO₂) on aryl rings enhance acetylcholinesterase inhibition, while electron-donating groups (e.g., -OCH₃) reduce activity .
  • Solubility : Piperazine derivatives with hydrophilic substituents (e.g., -OH in ’s impurities) exhibit improved aqueous solubility, whereas lipophilic groups (e.g., benzyl in ) favor membrane permeability .

Research Implications and Gaps

  • Biological Screening : While acetylcholinesterase inhibition is inferred from structural analogs (), direct testing of the target compound is needed to confirm activity .
  • SAR Studies : Systematic variation of the benzothiazole and piperazine substituents (e.g., introducing halogens or sulfonamides) could optimize potency and selectivity.

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